tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
Overview
Description
Scientific Research Applications
Synthesis Techniques and Applications
Building Blocks for Novel Protease Inhibitors
A study by Ghosh et al. (2017) describes enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and its R counterpart. Utilizing asymmetric syn- and anti-aldol reactions, this research aimed to provide potent β-secretase inhibitors, highlighting its application in medicinal chemistry for Alzheimer's disease treatment Ghosh, A. K., Cárdenas, E. L., & Brindisi, M. (2017). Tetrahedron letters.
Efficient Chiral Inversion Method
Li et al. (2015) discussed an efficient, high-yielding preparation method for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Highlighting a chiral inversion key step, this method offers advantages in simplicity, cost, yield, and purification over previous methods, making it notable for industry application Li, T., Mei, M., Gao, H., Li, Y., Yan, Y., & Che, D. (2015). Synthetic Communications.
Catalytic Epoxidation for Carfilzomib Synthesis
Qiu et al. (2019) report on the efficient catalytic epoxidation reaction for synthesizing epoxyketone tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, a key intermediate in the synthesis of Carfilzomib. This study uses bioinspired manganese complexes, indicating its relevance in developing anticancer therapeutics Qiu, B., Xia, C., & Sun, W. (2019). Chinese Chemical Letters.
properties
IUPAC Name |
tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[(2R)-oxiran-2-yl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGKCDXMOMAORK-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)[C@@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465217 | |
Record name | tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate | |
CAS RN |
362480-04-4 | |
Record name | tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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